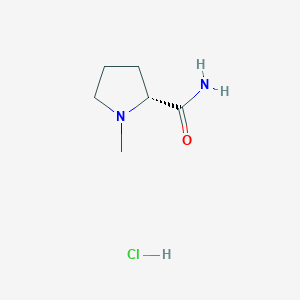![molecular formula C6H9ClFNO2 B6280396 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2247103-94-0](/img/new.no-structure.jpg)
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8FNO2·HCl It is a bicyclic compound containing a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The key step in the synthesis is the formation of the bicyclic structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve batchwise or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction Reactions: Reduction reactions can be used to modify the bicyclic structure or the carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its reactivity and interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride
Uniqueness
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to the presence of both a fluorine atom and a carboxylic acid group in its bicyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2247103-94-0 |
|---|---|
Molecular Formula |
C6H9ClFNO2 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



